molecular formula C15H14N4O B2967770 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-78-9

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2967770
CAS No.: 2034234-78-9
M. Wt: 266.304
InChI Key: DVXKHZKFGZQTQH-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolopyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine, a core structure in the compound, is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For instance, a Michael addition-type reaction was proposed for the detection of the formed products .


Physical and Chemical Properties Analysis

Pyrazolopyrimidines, which include the compound , have a molecular formula of C6H5N3 and a molar mass of 119.127 g·mol−1 . More specific physical and chemical properties of “this compound” are not available in the search results.

Scientific Research Applications

  • Insecticidal and Antibacterial Potential : A study synthesized pyrazole heterocyclics linked with pyrimidine, exhibiting insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This indicates the potential use of these compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This suggests their potential in developing new anticancer and anti-inflammatory medications (Rahmouni et al., 2016).

  • Synthesis of Novel Heterocyclic Compounds : The synthesis of new pyrazolo[1,5‐a]pyrimidine derivatives has been reported, showing moderate effects against bacterial and fungal species. This highlights the compound's utility in creating new molecules with potential biological activities (Abdel‐Aziz et al., 2008).

  • COX-2 Selective Inhibitors : Pyrazolo[3,4‐d]pyrimidine derivatives have been prepared and shown to have superior inhibitory profile against COX‐2, a key enzyme in inflammation, compared to standard drugs. This indicates their potential as selective COX-2 inhibitors, which could be used in treating conditions like arthritis (Raffa et al., 2009).

  • Synthesis for Anticancer Activity : Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, showing potential as anticancer agents. This opens avenues for developing new cancer therapies (Abdellatif et al., 2014).

  • In Vitro Anticancer Activity : The synthesis and in vitro anticancer activity of various pyrimidine derivatives have been reported. This research contributes to the development of new compounds with potential therapeutic applications in cancer treatment (Waghmare et al., 2013).

  • Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, indicating its versatility in organic chemistry and potential for creating a wide range of biologically active compounds (Toplak et al., 1999).

Future Directions

The future directions for “3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” and similar compounds could involve further exploration of their potential as CDK2 inhibitors . This could lead to the development of new drugs for cancer treatment .

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as a strategic compound for biochemical applications . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to show superior cytotoxic activities against certain cell lines, suggesting potential interactions with cellular biomolecules .

Cellular Effects

The compound exerts notable effects on various types of cells and cellular processes. It has been reported to significantly inhibit the growth of certain cell lines, indicating its influence on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression . The compound’s inhibitory activity against CDK2/cyclin A2 has been noted, suggesting potential binding interactions with these biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage . While specific threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, the compound has shown significant inhibitory activity at certain concentrations .

Metabolic Pathways

Given its interactions with enzymes such as CDK2, it is likely involved in several metabolic processes .

Properties

IUPAC Name

3,4-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-3-4-12(7-11(10)2)15(20)18-13-8-16-14-5-6-17-19(14)9-13/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXKHZKFGZQTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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